N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide
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Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel chemical entities bearing the thiadiazole moiety, such as "N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide," has been a focus in medicinal chemistry due to their potential biological activities. These compounds are synthesized through various chemical reactions, aiming to explore their potential as therapeutic agents. For example, derivatives of thiadiazole have been synthesized and evaluated for their anti-inflammatory activity, showing significant results in some cases (Sunder & Maleraju, 2013).
Potential Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally similar to the query compound, has demonstrated antipsychotic-like profiles in behavioral animal tests. These studies are significant for understanding how modifications in the chemical structure, such as the introduction of a fluorophenyl group, impact biological activity and receptor interaction, without necessarily interacting with dopamine receptors, a common target for antipsychotic drugs (Wise et al., 1987).
Anticancer Activity
The exploration of thiadiazole derivatives extends into anticancer research, where compounds are synthesized and screened for their potential to inhibit cancer cell proliferation. Studies have demonstrated that certain thiadiazole derivatives exhibit considerable anticancer activity against various cancer cell lines, highlighting the importance of chemical modifications to enhance therapeutic efficacy (Fallah-Tafti et al., 2011).
Herbicide Analysis
In agricultural chemistry, the detection and analysis of herbicides and their degradation products in natural water sources are crucial for environmental monitoring. Compounds similar to the query compound have been used as analytical standards in methods developed to detect herbicides such as dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates in water samples, showcasing the compound's relevance beyond pharmacological applications (Zimmerman et al., 2002).
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-19-14-8-7-12(10-15(14)20(2)24(19,22)23)18-16(21)9-11-5-3-4-6-13(11)17/h3-8,10H,9H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUUDKXTXLAXIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3F)N(S1(=O)=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.